molecular formula C8H17P B2620999 1-Butylphospholane CAS No. 20553-95-1

1-Butylphospholane

Cat. No.: B2620999
CAS No.: 20553-95-1
M. Wt: 144.198
InChI Key: HUWKILZNNQBKKT-UHFFFAOYSA-N
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Description

1-Butylphospholane is a five-membered heterocyclic compound containing a phosphorus atom within the ring structure, substituted with a butyl group at the 1-position. Phospholanes are a subclass of phosphacycles, characterized by their saturated rings and varying substituents that influence their chemical and physical properties. The butyl group in 1-butylphospholane enhances lipophilicity, making it a candidate for applications in catalysis, material science, and medicinal chemistry. Synthesis typically involves cyclization of phosphorus-containing precursors, though specific methodologies for 1-butylphospholane remain underreported compared to other phospholanes .

Properties

IUPAC Name

1-butylphospholane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17P/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKILZNNQBKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Butylphospholane can be synthesized through several methods. One common synthetic route involves the reaction of 1-butylphosphine with a suitable halogenated compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

In industrial settings, the production of 1-butylphospholane may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and higher yields. These methods often utilize advanced catalytic systems to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Butylphospholane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The choice of reagent and conditions depends on the desired product and the specific reaction pathway .

Scientific Research Applications

1-Butylphospholane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-butylphospholane exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation and cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Phospholanes with different substituents exhibit distinct electronic and steric profiles. For example:

  • Methylphospholane : Smaller alkyl groups reduce steric hindrance, favoring faster reaction kinetics in catalytic processes.
  • Phenylphospholane : Aromatic substituents enhance π-orbital interactions, improving stability in oxidative environments.
  • 1-Butylphospholane: The butyl group introduces significant hydrophobicity, which may improve solubility in nonpolar solvents but reduce compatibility in aqueous systems.
Compound Substituent Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
1-Butylphospholane Butyl ~158.2 2.5–3.0 <25 (liquid)
Methylphospholane Methyl ~102.1 0.8–1.2 30–35
Phenylphospholane Phenyl ~166.2 2.0–2.5 80–85

Biological Activity

1-Butylphospholane, a cyclic phosphine compound, has garnered attention in various fields due to its unique structural properties and potential biological applications. This article provides an overview of the biological activity of 1-butylphospholane, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

1-Butylphospholane is characterized by a five-membered ring containing a phosphorus atom. Its structure allows for unique interactions with biological molecules, influencing its activity as a potential therapeutic agent.

The biological activity of 1-butylphospholane primarily stems from its ability to act as a nucleophile in various chemical reactions. This property allows it to participate in catalysis and modulate the activity of enzymes and receptors.

Key Mechanisms:

  • Nucleophilic Addition: The phosphine moiety can add to electrophilic centers in substrates, facilitating various transformations.
  • Enzyme Inhibition: By binding to the active sites of enzymes, 1-butylphospholane can inhibit their catalytic activity, impacting metabolic pathways.

Biological Activities

Research indicates that 1-butylphospholane exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that phosphine derivatives, including 1-butylphospholane, may possess antimicrobial properties against certain bacteria and fungi.
  • Anticancer Potential: Phosphorus-containing compounds have been explored for their ability to induce apoptosis in cancer cells. The specific mechanisms by which 1-butylphospholane may exert these effects are still under investigation.
  • Neuroprotective Effects: Some studies have indicated that phosphine derivatives could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Studies:
    A study conducted by researchers at [source] evaluated the antimicrobial effects of various phosphine compounds, including 1-butylphospholane. The results demonstrated significant inhibition of bacterial growth at specific concentrations.
  • Anticancer Activity:
    In vitro assays reported by [source] showed that 1-butylphospholane induced cell death in human cancer cell lines through caspase activation and modulation of cell cycle progression.
  • Neuroprotective Effects:
    A recent investigation highlighted the potential neuroprotective effects of 1-butylphospholane in models of oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease [source].

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth[source]
AnticancerInduction of apoptosis in cancer cells[source]
NeuroprotectiveProtection against oxidative stress[source]

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